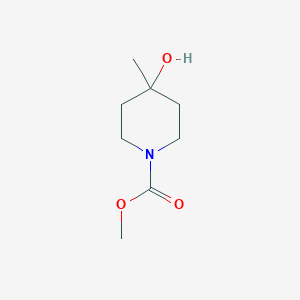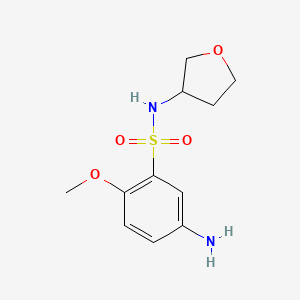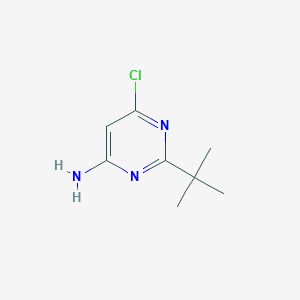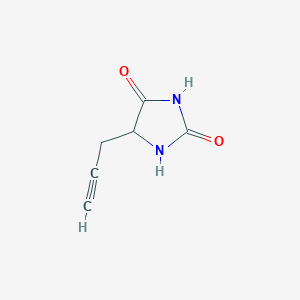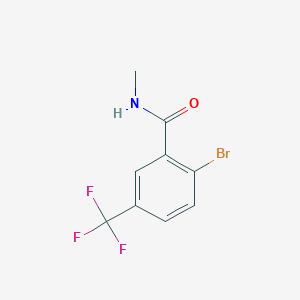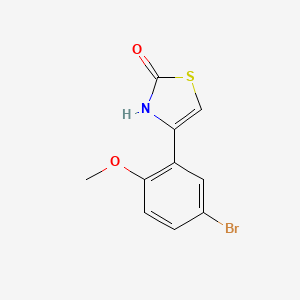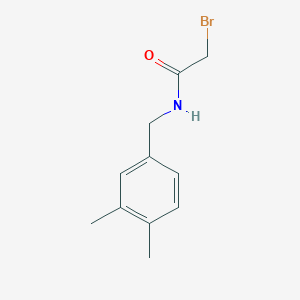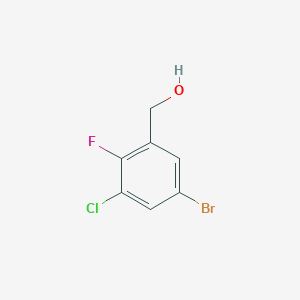
(5-Bromo-3-chloro-2-fluorophenyl)methanol
Overview
Description
“(5-Bromo-3-chloro-2-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrClFO . It is a solid substance and is used as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methanol group . The InChI code for this compound is 1S/C7H5BrClFO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 239.47 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 20.2 Ų .Scientific Research Applications
Palladium-Catalyzed C-H Halogenation
(5-Bromo-3-chloro-2-fluorophenyl)methanol plays a role in the development of synthetic methodologies, particularly in palladium-catalyzed C-H halogenation reactions. This approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and chemical diversity compared to traditional methods. The utility of this compound in such reactions underscores its significance in facilitating the synthesis of multi-substituted arenes, which are crucial intermediates in the production of various pharmaceuticals and materials (Sun, Sun, & Rao, 2014).
Reactivity Studies
Research on halogenated compounds, including those similar to this compound, provides insights into their reactivity, particularly in nucleophilic aromatic substitution reactions. Such studies are crucial for understanding the mechanistic aspects of reactions involving halogenated aromatics, which in turn aids in the development of new synthetic routes for complex organic molecules (Monte et al., 1971).
Asymmetric Transformation
The compound's derivatives have been explored in the context of asymmetric transformations, where optically active crystals were obtained and studied for their racemization reactions in methanol. Such research contributes to the field of chiral chemistry, which is pivotal for the synthesis of enantiomerically pure pharmaceuticals (Okada & Takebayashi, 1988).
Synthesis of Aroylbenzofuran Compounds
This compound is also relevant in the synthesis of aroylbenzofuran compounds, which have been characterized and tested for in vitro cytotoxicity. Such compounds hold potential in medicinal chemistry, particularly in the development of cancer therapeutics (Công et al., 2020).
Halogen Bonding in Crystal Packing
Investigations into the crystal packing of derivatives of this compound have shed light on the role of halogen bonding and lone pair-π interactions. Understanding these non-covalent interactions is essential for the design of molecular materials with desired properties, such as pharmaceuticals and organic semiconductors (Sharma et al., 2019).
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFMBFSYHKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



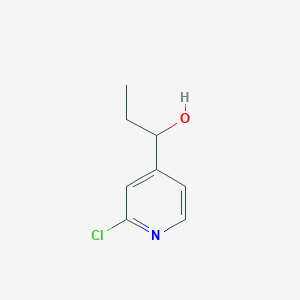
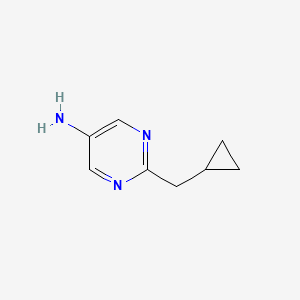
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
